molecular formula C9H10N2O3 B15302215 Nicotinic acid, 2-acetamido-6-methyl- CAS No. 98953-24-3

Nicotinic acid, 2-acetamido-6-methyl-

Cat. No.: B15302215
CAS No.: 98953-24-3
M. Wt: 194.19 g/mol
InChI Key: VJEQJHPBYYJMKU-UHFFFAOYSA-N
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Description

Nicotinic acid, 2-acetamido-6-methyl- (IUPAC name: 2-acetamido-6-methylpyrazinoic acid), is a pyrazine derivative with a molecular formula of C₈H₉N₃O₃ (molecular weight: 195.18 g/mol). Structurally, it features a pyrazine ring substituted with an acetamido group at position 2 and a methyl group at position 6, along with a carboxylic acid moiety. This compound is synthesized via hydrolysis of its precursor, 2-acetamido-6-methylpyrazine (V), under acidic conditions .

Properties

CAS No.

98953-24-3

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-acetamido-6-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C9H10N2O3/c1-5-3-4-7(9(13)14)8(10-5)11-6(2)12/h3-4H,1-2H3,(H,13,14)(H,10,11,12)

InChI Key

VJEQJHPBYYJMKU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-6-methylpyridine-3-carboxylic acid typically involves the acylation of 2-amino-6-methylpyridine-3-carboxylic acid. This reaction is carried out using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar acylation reactions are scaled up using industrial reactors and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-6-methylpyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetamido-6-methylpyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-acetamido-6-methylpyridine-3-carboxylic acid is not well-documented. it is believed to interact with various molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can influence the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Nicotinic Acid (Vitamin B3)

Molecular Formula: C₆H₅NO₂ Molecular Weight: 123.11 g/mol Key Differences:

  • Nicotinic acid lacks the acetamido and methyl substituents, instead featuring a single carboxylic acid group on a pyridine ring.

2-Acetamido-6-Nitrobenzoic Acid

Molecular Formula : C₉H₈N₂O₅
Molecular Weight : 224.17 g/mol
Key Differences :

  • Substitutes the pyrazine ring with a benzene ring and replaces the methyl group with a nitro group.
  • The nitro group introduces electron-withdrawing effects, enhancing reactivity in electrophilic substitutions compared to the electron-donating methyl group in the target compound .

2-Cyano-N-[(Methylamino)carbonyl]acetamide

Molecular Formula : C₅H₇N₃O₂
Molecular Weight : 141.13 g/mol
Key Differences :

  • Features a cyano group and methylamino carbonyl substituents instead of a pyrazine backbone.
  • Limited toxicological data suggest caution in handling, contrasting with the better-characterized safety profile of nicotinic acid .

Analytical and Stability Profiles

Nitrogen Analysis Anomalies

The target compound exhibited irregular nitrogen content during combustion analysis, unlike its derivatives (e.g., 6-methyl ester, brominated analogs), which showed consistent results. This instability may arise from decomposition pathways unique to its acetamido-methyl-pyrazine structure .

Pharmacopeial Standards

Nicotinic acid adheres to strict pharmacopeial criteria (e.g., 99–101% purity, defined melting point of ~235°C), while 2-acetamido-6-methylpyrazinoic acid lacks such standardization, reflecting its status as a research chemical .

Data Tables

Table 1: Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Nicotinic acid C₆H₅NO₂ 123.11 3-Carboxy pyridine Vitamin B3; stable under pharmacopeial specs
2-Acetamido-6-methylpyrazinoic acid C₈H₉N₃O₃ 195.18 2-Acetamido, 6-methyl pyrazine Nitrogen analysis discrepancies
2-Acetamido-6-nitrobenzoic acid C₉H₈N₂O₅ 224.17 2-Acetamido, 6-nitro benzene High reactivity due to nitro group

Research Implications

  • Synthetic Utility : The target compound’s derivatives (e.g., brominated or esterified forms) show promise as intermediates in pharmaceutical synthesis due to their analytical stability .
  • Molecular Recognition: Analogous to nucleoamino acids (e.g., hybrid nucleic-peptide molecules), structural modifications in 2-acetamido-6-methylpyrazinoic acid could enhance binding affinity in drug design .

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